molecular formula C23H22N2O3 B5373156 N-[1-{[(2,5-dimethylphenyl)amino]carbonyl}-2-(2-furyl)vinyl]-4-methylbenzamide

N-[1-{[(2,5-dimethylphenyl)amino]carbonyl}-2-(2-furyl)vinyl]-4-methylbenzamide

Cat. No. B5373156
M. Wt: 374.4 g/mol
InChI Key: DGTGLMFYZAPZEA-STZFKDTASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-{[(2,5-dimethylphenyl)amino]carbonyl}-2-(2-furyl)vinyl]-4-methylbenzamide, commonly known as DMFV, is a chemical compound that has gained significant attention in the field of scientific research in recent years. This compound is a member of the class of compounds known as furanylvinylamides and has been shown to possess a range of potential applications in various areas of research.

Mechanism of Action

The mechanism of action of DMFV is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell proliferation and survival. DMFV has been shown to inhibit the activity of various kinases, including AKT and ERK, which are known to play a role in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
DMFV has been shown to possess a range of biochemical and physiological effects. In addition to its anti-cancer properties, DMFV has been shown to possess anti-inflammatory properties and has been studied as a potential treatment for various inflammatory conditions. DMFV has also been shown to possess neuroprotective properties and has been studied as a potential treatment for various neurological conditions.

Advantages and Limitations for Lab Experiments

One of the primary advantages of DMFV is its potent anti-cancer properties. DMFV has been shown to possess activity against a wide range of cancer cell lines and has been studied as a potential treatment for various types of cancer. However, one of the limitations of DMFV is its relatively low solubility in water, which can make it difficult to work with in certain lab experiments.

Future Directions

There are many potential future directions for research involving DMFV. One area of research that is currently being explored is the development of more potent and selective DMFV analogs. Another area of research is the exploration of the potential use of DMFV as a treatment for various neurological conditions, such as Alzheimer's disease and Parkinson's disease. Finally, there is also potential for the use of DMFV in combination with other anti-cancer agents to enhance their efficacy and reduce side effects.

Synthesis Methods

The synthesis of DMFV involves the reaction of 2,5-dimethylaniline with furfural in the presence of acetic anhydride. The resulting product is then reacted with 4-methylbenzoyl chloride to yield DMFV. The synthesis of DMFV is a relatively straightforward process and can be performed using readily available reagents.

Scientific Research Applications

DMFV has been shown to possess a range of potential applications in scientific research. One of the primary areas of research where DMFV has been studied extensively is in the field of cancer research. DMFV has been shown to possess potent anti-cancer properties and has been studied as a potential treatment for various types of cancer.

properties

IUPAC Name

N-[(Z)-3-(2,5-dimethylanilino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3/c1-15-7-10-18(11-8-15)22(26)25-21(14-19-5-4-12-28-19)23(27)24-20-13-16(2)6-9-17(20)3/h4-14H,1-3H3,(H,24,27)(H,25,26)/b21-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGTGLMFYZAPZEA-STZFKDTASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)NC3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=CO2)/C(=O)NC3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.